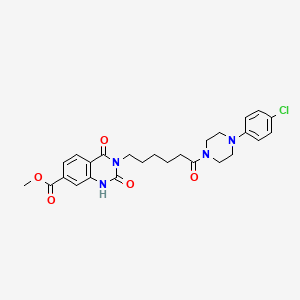

Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound featuring a tetrahydroquinazoline core substituted with a hexyl chain terminating in a 4-(4-chlorophenyl)piperazin-1-yl group and a methyl carboxylate moiety.

- Molecular Formula: Likely C₂₇H₂₉ClN₄O₅ (extrapolated from ).

- Molecular Weight: ~513 g/mol.

- 4-(4-Chlorophenyl)piperazine (imparts affinity for neurotransmitter receptors). Methyl carboxylate (influences solubility and metabolic stability).

- Physicochemical Properties (inferred):

This compound’s structural complexity positions it as a candidate for neuropharmacological applications, leveraging the piperazine moiety’s known interactions with serotonin and dopamine receptors .

Properties

Molecular Formula |

C26H29ClN4O5 |

|---|---|

Molecular Weight |

513.0 g/mol |

IUPAC Name |

methyl 3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29ClN4O5/c1-36-25(34)18-6-11-21-22(17-18)28-26(35)31(24(21)33)12-4-2-3-5-23(32)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h6-11,17H,2-5,12-16H2,1H3,(H,28,35) |

InChI Key |

UOALHHZGOQHHAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine moiety reacts with a suitable electrophile.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinazoline core.

Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core and the oxohexyl chain.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include quinazoline N-oxides and piperazine N-oxides.

Reduction: Reduced forms of the quinazoline core and the oxohexyl chain.

Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydroquinazolines exhibit promising anticancer properties. Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines.

Case Study Findings:

- Compounds derived from similar structures exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal cancer (HCT116) and breast cancer (MCF7) cell lines .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Studies have demonstrated that certain tetrahydroquinazolines can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory processes.

Mechanism of Action:

The mechanism likely involves binding to specific enzymes or receptors involved in inflammatory pathways . Experimental techniques such as molecular docking studies have been utilized to elucidate these interactions.

Therapeutic Potential

Given its diverse biological activities, this compound may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents for cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the quinazoline core are key structural features that enable binding to these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs to highlight the impact of substituent variations on physicochemical and biological properties.

Structural Analogs and Their Key Differences

*Estimated based on trifluoromethyl’s contribution to logP.

Impact of Substituent Position and Electronic Effects

- Chlorophenyl Position : The 4-chlorophenyl group (target compound) likely exhibits stronger receptor binding than the 3-chlorophenyl analog () due to reduced steric hindrance and optimal halogen bonding .

- Trifluoromethyl vs.

- Sulfanylidene/Thioxo Groups : These modifications () introduce electrophilic sites, enabling covalent interactions with biological targets (e.g., cysteine residues in enzymes) .

Biological Activity

Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine moiety and a quinazoline backbone, which are known to contribute to various biological activities. The presence of a chlorophenyl group and the dioxo functional groups enhance its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess significant antibacterial properties. For instance, derivatives of piperazine have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . While specific data on this compound's antibacterial efficacy is limited, the structural similarities suggest potential antimicrobial effects.

Antitumor Activity

The quinazoline derivatives are often explored for their anticancer properties. Compounds structurally related to this compound have been reported to exhibit cytotoxic effects on cancer cell lines. For example, triazole derivatives have shown selective cytotoxicity against melanoma cells . The mechanism may involve induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

There is evidence suggesting that similar compounds act as inhibitors of key enzymes such as acetylcholinesterase and urease. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections . Further studies would be necessary to evaluate the specific inhibitory effects of the compound .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Binding Interactions : Docking studies suggest that similar compounds interact with amino acid residues in target proteins, influencing their activity .

- Cellular Uptake : The lipophilicity associated with the piperazine and quinazoline structures may facilitate cellular uptake and bioavailability.

Case Studies

- Antibacterial Screening : A study on synthesized piperazine derivatives reported varying degrees of antibacterial activity against multiple strains. Compounds with similar substituents showed promising results in inhibiting bacterial growth .

- Antitumor Efficacy : Research on quinazoline-based compounds indicated significant cytotoxicity against human cancer cell lines. These findings suggest that this compound may also exhibit similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.